Sulfato de isavuconazonio

Descripción general

Descripción

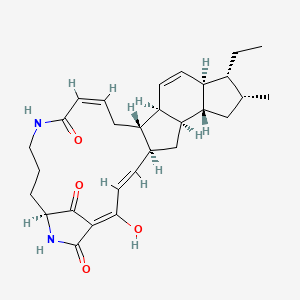

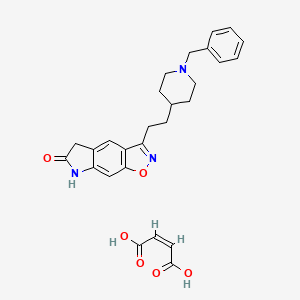

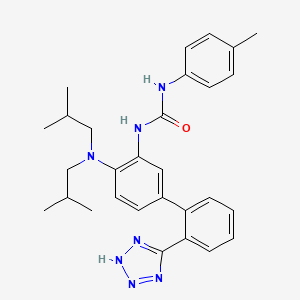

El sulfato de isavuconazonio es un medicamento antifúngico sistémico que pertenece a la clase de los triazoles. Se utiliza para tratar la aspergilosis invasiva y la mucormicosis. El compuesto es un profármaco de isavuconazol, lo que significa que se convierte en el agente antifúngico activo isavuconazol en el cuerpo. El this compound está disponible en formulaciones tanto oral como intravenosa .

Aplicaciones Científicas De Investigación

El sulfato de isavuconazonio tiene varias aplicaciones de investigación científica, principalmente en el campo de la medicina. Se utiliza para tratar infecciones fúngicas invasivas, incluidas la aspergilosis y la mucormicosis. La amplia actividad antifúngica del compuesto lo hace eficaz contra una variedad de levaduras, mohos y hongos dimórficos . Su farmacocinética predecible y su mejor tolerancia en comparación con otros agentes antifúngicos lo convierten en una opción valiosa para el manejo de pacientes complejos con infecciones fúngicas invasivas .

Mecanismo De Acción

El sulfato de isavuconazonio es un profármaco que se hidroliza rápidamente en la sangre a isavuconazol activo. El isavuconazol inhibe la síntesis de ergosterol, un componente clave de la membrana celular fúngica, al inhibir la enzima dependiente del citocromo P-450 lanosterol 14-alfa-demetilaza. Esta inhibición conduce a una acumulación de precursores de esteroles metilados y un agotamiento de ergosterol dentro de la membrana celular fúngica, debilitando la estructura y la función de la membrana .

Análisis Bioquímico

Biochemical Properties

Isavuconazonium sulfate plays a crucial role in inhibiting the synthesis of ergosterol, a key component of fungal cell membranes . It achieves this by inhibiting the cytochrome P-450-dependent enzyme lanosterol 14-alpha-demethylase (Erg11p), which is essential for ergosterol synthesis . This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death. Isavuconazonium sulfate interacts with various biomolecules, including enzymes and proteins involved in the ergosterol biosynthesis pathway .

Cellular Effects

Isavuconazonium sulfate affects various types of cells and cellular processes. In fungal cells, it disrupts cell membrane integrity by inhibiting ergosterol synthesis, leading to cell death . In mammalian cells, isavuconazonium sulfate has been shown to have minimal effects on cell signaling pathways, gene expression, and cellular metabolism, making it a relatively safe antifungal agent . It can cause elevated hepatic enzymes and hypokalemia in some patients .

Molecular Mechanism

The molecular mechanism of isavuconazonium sulfate involves its conversion to isavuconazole in the bloodstream by plasma esterases . Isavuconazole then binds to the cytochrome P-450-dependent enzyme lanosterol 14-alpha-demethylase, inhibiting its activity . This inhibition prevents the conversion of lanosterol to ergosterol, a critical component of the fungal cell membrane . The disruption of ergosterol synthesis compromises the cell membrane’s integrity, leading to fungal cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, isavuconazonium sulfate has shown stability and efficacy over time . Studies have demonstrated that the compound remains stable under various conditions and continues to exert its antifungal effects over extended periods . Long-term effects on cellular function have been observed, with isavuconazonium sulfate maintaining its antifungal activity without significant degradation .

Dosage Effects in Animal Models

In animal models, the effects of isavuconazonium sulfate vary with different dosages . At therapeutic doses, the compound effectively treats fungal infections without causing significant adverse effects . At higher doses, toxic effects such as liver and renal toxicity have been observed . These findings highlight the importance of dosage optimization to maximize efficacy while minimizing toxicity .

Metabolic Pathways

Isavuconazonium sulfate is metabolized primarily by plasma esterases, which convert it to isavuconazole . Isavuconazole is further metabolized by the cytochrome P-450 enzyme system, particularly CYP3A4 . The inactive cleavage product is primarily eliminated by metabolism and subsequent renal excretion of the metabolites . This metabolic pathway ensures the efficient clearance of the compound from the body .

Transport and Distribution

Isavuconazonium sulfate is well-absorbed from the oral capsule and does not appear to be significantly impacted by food intake or alterations in gastric acidity . Upon intravenous administration, it rapidly converts to isavuconazole in the systemic circulation . Isavuconazole is distributed widely within the body, including tissues and fluids, ensuring effective antifungal activity at the site of infection .

Subcellular Localization

Isavuconazonium sulfate, once converted to isavuconazole, localizes primarily to the fungal cell membrane . This localization is crucial for its antifungal activity, as it targets the enzyme lanosterol 14-alpha-demethylase within the fungal cell membrane . The compound’s ability to specifically target fungal cells while sparing mammalian cells contributes to its efficacy and safety profile .

Métodos De Preparación

La preparación del sulfato de isavuconazonio implica varios pasos. Un método incluye hacer reaccionar un compuesto de fórmula V con un ion bisulfato para obtener this compound como se muestra en la fórmula VI. Este método es ventajoso debido a la estabilidad de los intermedios, la facilidad de separación y purificación, las operaciones simples, el alto rendimiento de la reacción y la idoneidad para la producción industrial . Otro método implica el intercambio iónico en un compuesto que se muestra como la fórmula 6 con resina de intercambio aniónico de hidrogenosulfato de estireno en una solución acuosa de solvente orgánico .

Análisis De Reacciones Químicas

El sulfato de isavuconazonio se somete a diversas reacciones químicas, incluida la hidrólisis y la conversión a su forma activa, isavuconazol. La hidrólisis es facilitada por las esterasas plasmáticas, que convierten rápidamente el this compound en isavuconazol en la circulación sistémica . El compuesto no requiere un vehículo de ciclodextrina para la solubilización, lo que es una ventaja significativa sobre otros agentes antifúngicos .

Comparación Con Compuestos Similares

El sulfato de isavuconazonio se compara con otros antifúngicos triazoles como voriconazol y posaconazol. El isavuconazol, la forma activa del this compound, ofrece varias ventajas sobre estos compuestos, incluida la falta de prolongación del intervalo QTc, una farmacocinética más predecible, un perfil de interacción farmacológica menos complicado y una mejor tolerabilidad . Compuestos similares incluyen:

- Voriconazol

- Posaconazol

- Itraconazol

Las propiedades únicas del this compound, como su solubilidad en agua y la falta de necesidad de un vehículo de ciclodextrina, lo convierten en una opción preferible en ciertos escenarios clínicos .

Propiedades

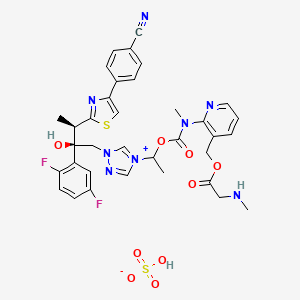

IUPAC Name |

[2-[1-[1-[(2R,3R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,5-difluorophenyl)-2-hydroxybutyl]-1,2,4-triazol-4-ium-4-yl]ethoxycarbonyl-methylamino]pyridin-3-yl]methyl 2-(methylamino)acetate;hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H35F2N8O5S.H2O4S/c1-22(33-42-30(18-51-33)25-9-7-24(15-38)8-10-25)35(48,28-14-27(36)11-12-29(28)37)19-45-21-44(20-41-45)23(2)50-34(47)43(4)32-26(6-5-13-40-32)17-49-31(46)16-39-3;1-5(2,3)4/h5-14,18,20-23,39,48H,16-17,19H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1/t22-,23?,35+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWXUIUUOMSMZKJ-KLFWAVJMSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=[N+](C=N3)C(C)OC(=O)N(C)C4=C(C=CC=N4)COC(=O)CNC)(C5=C(C=CC(=C5)F)F)O.OS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NC(=CS1)C2=CC=C(C=C2)C#N)[C@](CN3C=[N+](C=N3)C(C)OC(=O)N(C)C4=C(C=CC=N4)COC(=O)CNC)(C5=C(C=CC(=C5)F)F)O.OS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H36F2N8O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901026216 | |

| Record name | Isavuconazonium sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901026216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

814.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946075-13-4 | |

| Record name | Glycine, N-methyl-, [2-[[[1-[1-[(2R,3R)-3-[4-(4-cyanophenyl)-2-thiazolyl]-2-(2,5-difluorophenyl)-2-hydroxybutyl]-4H-1,2,4-triazolium-4-yl]ethoxy]carbonyl]methylamino]-3-pyridinyl]methyl ester, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946075-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isavuconazonium sulfate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0946075134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isavuconazonium sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901026216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycine, N-methyl-, [2-[[[1-[1-[(2R,3R)-3-[4-(4-cyanophenyl)-2-thiazolyl]-2-(2,5-difluorophenyl)-2-hydroxybutyl]-4H-1,2,4-triazolium-4-yl]ethoxy]carbonyl]methylamino]-3-pyridinyl]methyl ester, sulfate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISAVUCONAZONIUM SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31Q44514JV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the mechanism of action of isavuconazonium sulfate?

A1: Isavuconazonium sulfate itself is a prodrug that is rapidly converted in the body to isavuconazole, the active antifungal agent. Isavuconazole targets the fungal cytochrome P450 family enzyme lanosterol 14-alpha-demethylase (CYP51). [] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. By inhibiting CYP51, isavuconazole disrupts ergosterol production, leading to fungal cell membrane instability, increased permeability, and ultimately cell death. []

Q2: Does isavuconazole penetrate the site of infection effectively?

A3: Research suggests that isavuconazole demonstrates good tissue penetration. Studies using a mouse model of invasive pulmonary aspergillosis showed that isavuconazole rapidly reaches the lungs and even crosses the blood-brain barrier, indicating its potential for treating central nervous system infections. [, ]

Q3: What is the pharmacokinetic profile of isavuconazole?

A4: Isavuconazonium sulfate is rapidly hydrolyzed to isavuconazole in plasma. [] Isavuconazole exhibits linear pharmacokinetics, meaning its concentration in the body increases proportionally with dose. [, ] It has high oral bioavailability, indicating efficient absorption from the gastrointestinal tract. []

Q4: How does food intake affect isavuconazole absorption?

A5: Studies show that food does not significantly impact the absorption of isavuconazole. [] This is a significant advantage over some other azole antifungals, which require strict fasting conditions for optimal absorption.

Q5: How does hepatic impairment affect isavuconazole clearance?

A7: Clearance of isavuconazole is reduced in patients with mild and moderate hepatic impairment. [] While dosage adjustments may not be necessary due to a relatively wide safety margin, close monitoring is crucial in this population.

Q6: What types of fungal infections has isavuconazonium sulfate been studied for?

A8: Isavuconazonium sulfate has been extensively studied for its efficacy in treating invasive aspergillosis and invasive mucormycosis. [, , , ] Studies demonstrate comparable or superior efficacy to existing treatment options for these challenging fungal infections. [, ]

Q7: Are there any known mechanisms of resistance to isavuconazole?

A7: While isavuconazole demonstrates activity against some azole-resistant strains, the emergence of resistance is a concern. Further research is crucial to fully understand the mechanisms of resistance to isavuconazole and develop strategies to mitigate its development.

Q8: Does isavuconazonium sulfate interact with other medications?

A8: Like all medications, isavuconazonium sulfate may interact with other drugs. It is essential to review the prescribing information for a comprehensive list of potential drug interactions.

Q9: What are the available formulations of isavuconazonium sulfate?

A13: Isavuconazonium sulfate is available in both intravenous and oral formulations, offering flexibility in administration based on patient needs. [, ]

Q10: Can isavuconazonium sulfate be administered via a nasogastric tube?

A14: Studies have shown that administration of isavuconazonium sulfate intravenous solution via a nasogastric tube is bioequivalent to oral administration, providing a viable option for patients unable to swallow capsules. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R,4R)-4-[[[7-(benzylamino)-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]methyl]piperidin-3-ol;methanesulfonic acid](/img/structure/B608048.png)

![Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid [3-(5-chloro-2-difluoromethoxy-phenyl)-1-(2-{4-[(2-cyano-ethyl)-methyl-amino]-piperidin-1-yl}-2-oxo-ethyl)-1H-pyrazol-4-yl]-amide](/img/structure/B608068.png)